5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 313470-08-5
VCID: VC7174836
InChI: InChI=1S/C17H9BrN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
Molecular Formula: C17H9BrN2O3S2
Molecular Weight: 433.29

5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

CAS No.: 313470-08-5

Cat. No.: VC7174836

Molecular Formula: C17H9BrN2O3S2

Molecular Weight: 433.29

* For research use only. Not for human or veterinary use.

5-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide - 313470-08-5

CAS No. 313470-08-5
Molecular Formula C17H9BrN2O3S2
Molecular Weight 433.29
IUPAC Name 5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H9BrN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21)
Standard InChI Key MEWPRTAKSOPHRW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br

Structural Features and Molecular Properties

The compound’s structure is characterized by three distinct heterocyclic systems:

  • A 2-oxo-2H-chromen-3-yl (coumarin) group, known for its fluorescence and biological activity.

  • A 1,3-thiazol-2-yl ring, contributing to electronic diversity and hydrogen-bonding capacity.

  • A 5-bromothiophene-2-carboxamide unit, which enhances steric bulk and potential halogen-bonding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₉BrN₂O₃S₂
Molecular Weight433.29 g/mol
IUPAC Name5-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
PubChem CID1548795

The presence of a bromine atom at the 5-position of the thiophene ring introduces steric and electronic effects that may influence binding to biological targets. The coumarin moiety’s conjugated π-system suggests potential fluorescence properties, which could be leveraged in bioimaging or protease-sensing applications .

Synthetic Strategies and Challenges

While no explicit synthetic route for this compound is documented, analogous methodologies for thiazole-containing heterocycles provide insight. A plausible pathway involves:

  • Coumarin-Thiazole Hybrid Formation: Condensation of 3-acetylcoumarin with thiourea derivatives to form the 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-amine intermediate .

  • Amide Coupling: Reaction of the thiazole-2-amine with 5-bromothiophene-2-carboxylic acid using coupling agents like EDC/HOBt .

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the thiophene’s 5-position.

  • Solubility Issues: The compound’s limited solubility in aqueous media complicates purification and biological testing.

Applications in Medicinal Chemistry

TargetMechanism of ActionStructural Basis
EGFR KinaseCompetitive ATP inhibitionThiazole-carboxamide binding
Bacterial Dihydrofolate ReductaseSubstrate analogCoumarin-thiazole π-stacking
COX-2Allosteric modulationBromothiophene hydrophobic interactions

This compound’s multifunctionality positions it as a candidate for:

  • Dual EGFR/COX-2 Inhibitors: Combating inflammation-driven cancers.

  • Antibiotic Adjuvants: Enhancing potency of β-lactams against resistant strains .

Challenges and Future Directions

Physicochemical Limitations

  • Solubility: LogP = 3.2 (predicted) indicates high lipophilicity, necessitating formulation with cyclodextrins or nanoparticles.

  • Metabolic Stability: Potential CYP3A4-mediated oxidation of the coumarin ring requires structural optimization .

Research Priorities

  • In Vivo Toxicity Studies: Assess hepatotoxicity and cardiotoxicity in rodent models.

  • SAR Optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) at the thiophene’s 3-position to improve solubility.

  • Targeted Drug Delivery: Conjugate with folate ligands for tumor-selective accumulation.

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